K-252a is classified as an indolocarbazole alkaloid. Its chemical structure includes a fused indole and carbazole moiety, which contributes to its biological activity. The compound has been studied extensively for its effects on cell cycle regulation, particularly its ability to induce DNA re-replication without mitosis in certain cell lines .
The synthesis of K-252a can be approached through several methodologies, with total synthesis being a prominent method. Recent advancements have utilized rhodium carbenoid chemistry to develop efficient synthetic routes. One notable approach involves the asymmetric synthesis of key precursors, which can be achieved in nine steps, leading to the formation of K-252a and its analogs .
Key parameters in the synthesis include:
The molecular structure of K-252a is characterized by its complex arrangement that includes:
The stereochemistry of K-252a has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its three-dimensional conformation .
K-252a participates in several chemical reactions that are pivotal for its biological function:
These reactions underscore the compound's role as a modulator of cellular processes.
The mechanism of action of K-252a involves its interaction with protein kinases. It inhibits the activity of cyclin-dependent kinases (CDKs), particularly p34cdc2, which is essential for the transition between different phases of the cell cycle. This inhibition prevents proper mitotic progression and leads to incomplete cell cycles characterized by multiple rounds of DNA synthesis without cell division .
Key observations include:
K-252a exhibits several notable physical and chemical properties:
These properties influence its bioavailability and therapeutic efficacy.
K-252a has potential applications across various scientific domains:
Research continues to explore modifications of K-252a to enhance its potency and selectivity for specific targets, paving the way for novel therapeutic agents based on this compound .
K-252a (methyl (13S,14R,16R)-14-hydroxy-13-methyl-5-oxo-6,7,13,14,15,16-hexahydro-5H-13,16-epoxydiindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-14-carboxylate) is an indolocarbazole alkaloid with the molecular formula C₂₇H₂₁N₃O₅ and a molecular weight of 467.48 g/mol [1] [4] [5]. Its hexacyclic structure features a bisindole pyrrolocarbazole core (aglycone) linked to a methyl ester-functionalized cyclopentane ring via a glycosidic bond at N-13 and an additional C-N bond at N-12, forming an epoxy-bridge [3] [7]. This creates a rigid, planar core with a unique 9,12-epoxy bridge [4] [8]. The molecule contains three chiral centers (positions 9S, 10R, and 12R in staurosporine numbering; equivalent to 13S, 14R, 16R in IUPAC nomenclature) that govern its three-dimensional conformation and biological activity [4] [8]. Spectroscopic characterization includes UV-Vis maxima at 240, 292, 320, and 334 nm, indicative of extended π-conjugation [1]. The stereochemistry is critical for ATP-binding pocket interactions in kinases [3] [7].
Table 1: Core Ring Systems in Indolocarbazole Alkaloids
Compound | Aglycone Structure | Glycoside Moiety | Key Stereocenters |
---|---|---|---|
K-252a | Bisindole pyrrolocarbazole | Monosaccharide cyclopentane with methyl ester | 13S, 14R, 16R |
Staurosporine | Bisindole pyrrolocarbazole | Disaccharide (sugar-sugar) | 1'R, 2'S, 3'R |
Rebeccamycin | Bisindole pyrrolocarbazole | Disaccharide (glucose) | None on aglycone |
K-252a is biosynthesized by soil bacteria Nocardiopsis spp. through a conserved indolocarbazole pathway involving dimerization of tryptophan derivatives [7] [10]. The pathway initiates with the conversion of L-tryptophan to indole-3-pyruvic acid imine by an L-amino acid oxidase (RebO homolog) [10]. Two imine monomers undergo oxidative dimerization catalyzed by a cytochrome P450 enzyme (StaP/RebP homolog) to form chromopyrrolic acid (CPA) [7] [10]. Subsequent decarboxylation and ring rearrangement yield the aglycone K-252c (arcyriaflavin A). Glycosylation at N-13 by an N-glycosyltransferase (StaG/RebG homolog) attaches a glucose-derived cyclopentane unit. Nocardiopsis-specific tailoring steps include:
Table 2: Key Enzymes in K-252a Biosynthesis
Enzyme | Function | Homolog in Staurosporine Pathway |
---|---|---|
L-Amino acid oxidase | Converts tryptophan to IPA imine | StaO |
P450 StaP/RebP | Dimerizes imines to chromopyrrolic acid | StaP |
N-Glycosyltransferase | Attaches cyclopentane moiety to aglycone | StaG |
P450 Epoxidase | Catalyzes C-N bond for epoxy bridge | StaN |
Methyltransferases | Introduce methyl groups on sugar unit | StaMA/StaMB |
The kinase inhibitory activity of K-252a depends on specific structural features:
K-252a, staurosporine, and rebeccamycin constitute the major indolocarbazole natural products with distinct biological profiles:
Stereochemistry: Staurosporine’s C-2' (R) configuration enhances PKC affinity (IC₅₀ = 2.7 nM) versus K-252a (IC₅₀ = 25 nM) [1] [7].
Kinase Inhibition Profiles:K-252a exhibits broader kinase inhibition than its derivatives but less promiscuity than staurosporine:
Rebeccamycin: Minimal kinase inhibition; primarily targets DNA topoisomerase I [7] [10]
Biological Consequences:
Table 3: Comparative Kinase Inhibition Profiles
Kinase Target | K-252a (Ki/IC₅₀) | Staurosporine (IC₅₀) | Rebeccamycin (Activity) |
---|---|---|---|
Protein Kinase C | 25 nM [1] | 2.7 nM [7] | >10 µM [3] |
CaMK II | 1.8 nM [1] | 20 nM [7] | Inactive |
PKA | 18 nM [9] | 8 nM [3] | Inactive |
TrkA (NGF receptor) | 3 nM [1] [6] | 850 nM [3] | Inactive |
Topoisomerase I | >1 µM | >1 µM | 0.3 µM [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8